GSK620

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK620は、ブロモドメインとエキストラターミナル(BET)ファミリーのタンパク質の2番目のブロモドメイン(BD2)の強力かつ選択的な阻害剤であり、ブロモドメイン含有タンパク質2(BRD2)、ブロモドメイン含有タンパク質3(BRD3)、ブロモドメイン含有タンパク質4(BRD4)、およびブロモドメイン精巣特異的タンパク質(BRDT)が含まれます . これらのタンパク質は、エピジェネティックリーダーであり、遺伝子転写を調節するために、ブロモドメインを通じてアセチル化ヒストンに結合します . This compoundは、これらのタンパク質を標的にする上で大きな可能性を示しており、さまざまな疾患の研究における貴重なツールとなっています .

準備方法

GSK620の合成には、いくつかの重要な手順が関与しています。 合成経路には、多くの場合、保護基の使用、選択的官能基化、および精製方法など、高度な有機合成技術の使用が含まれます . This compoundの工業生産方法は、高純度と収率を確保するために設計されており、多くの場合、大規模合成と厳格な品質管理対策が含まれます .

化学反応の分析

GSK620は、酸化、還元、置換反応など、さまざまな化学反応を受けます . これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、科学研究において幅広い応用があります。 化学では、BETタンパク質の機能とその遺伝子調節における役割を研究するための化学プローブとして使用されます . 生物学では、this compoundは、エピジェネティック調節のメカニズムと、BETタンパク質阻害が細胞プロセスに与える影響を調査するために使用されます . 医学では、this compoundは、がん、炎症、自己免疫疾患などのさまざまな疾患の治療に潜在的な可能性を示しています . この化合物は、BD2を選択的に阻害する能力により、BETタンパク質阻害の治療可能性を研究するための貴重なツールとなっています .

科学的研究の応用

Oncology

GSK620 has been evaluated for its potential in treating various cancers due to its ability to modulate gene expression involved in tumor growth and survival.

- Case Study - Cancer Cell Models :

Immunoinflammatory Diseases

This compound's anti-inflammatory properties make it a candidate for treating diseases characterized by excessive inflammatory responses, such as psoriasis and nonalcoholic fatty liver disease (NAFLD).

- Case Study - Psoriasis Model :

- In a mouse model of imiquimod-induced psoriasis, this compound significantly reduced clinical scores related to erythema and plaque formation compared to apremilast, a standard treatment. The compound decreased the expression of proinflammatory cytokines such as IL-17A and IL-22, highlighting its potential as a superior therapeutic option .

- Case Study - Nonalcoholic Fatty Liver Disease :

General Anti-inflammatory Effects

This compound has been studied for its effects on systemic inflammation:

- In Vitro Studies :

Comparative Efficacy Table

| Application Area | Model/Study Type | Results Summary |

|---|---|---|

| Oncology | Cancer Cell Lines | Inhibition of growth via BD2 modulation |

| Immunoinflammatory Diseases | Psoriasis Mouse Model | Superior reduction in clinical scores compared to apremilast |

| NAFLD Mouse Model | Reduced liver inflammation and fibrosis markers | |

| General Anti-inflammatory | Human Whole Blood Assays | Decreased MCP-1 levels in response to LPS stimulation |

作用機序

類似化合物との比較

生物活性

GSK620 is a selective inhibitor targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases and cancers. Below, we explore the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and relevant case studies.

This compound selectively inhibits the BD2 domain of BET proteins, which play a crucial role in regulating gene expression associated with inflammation and cancer. By binding to BD2, this compound disrupts the interaction between BET proteins and acetylated lysines on histones, leading to a reduction in the transcription of pro-inflammatory cytokines and oncogenes.

Inflammatory Diseases

This compound has demonstrated significant efficacy in several preclinical models of inflammatory diseases:

- Psoriasis Model : In a mouse model of imiquimod-induced psoriasis, this compound was found to be superior to apremilast (a PDE4 inhibitor) in reducing clinical scores related to erythema and plaque formation. It also significantly decreased the expression of pro-inflammatory genes such as IL-17A, IL-17F, and IL-22 in treated mice .

- Nonalcoholic Steatohepatitis (NASH) : this compound exhibited comparable activity to telmisartan in reducing hepatic fibrosis in a mouse model of NASH. Treated mice showed reduced steatosis and lobular inflammation along with decreased expression of profibrotic genes .

- Arthritis Model : In rat models of inflammatory arthritis, this compound effectively reduced disease-relevant pro-inflammatory gene expression and alleviated symptoms associated with the condition .

Comparative Efficacy Table

Study on Cancer Cell Lines

In vitro studies have shown that this compound inhibits the expression of oncogenes such as MYC and CCND1 in cancer cell lines. The compound displayed consistent inhibitory effects at concentrations of 0.1 µM and 1 µM, indicating its potential utility in treating cancers characterized by aberrant BET protein activity .

Resistance Mechanisms

Research indicates that certain mutations in estrogen receptors can confer resistance to standard treatments. However, this compound's mechanism appears less affected by these mutations, suggesting it could be an effective option for patients with resistant cancer phenotypes .

特性

IUPAC Name |

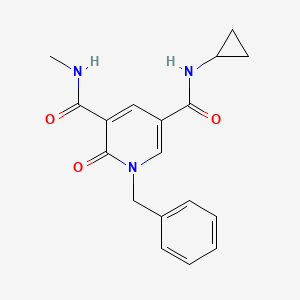

1-benzyl-5-N-cyclopropyl-3-N-methyl-2-oxopyridine-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-19-17(23)15-9-13(16(22)20-14-7-8-14)11-21(18(15)24)10-12-5-3-2-4-6-12/h2-6,9,11,14H,7-8,10H2,1H3,(H,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZCUOVXHPAQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。